(2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile
Description
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O3S/c22-16-4-8-18(9-5-16)31(28,29)19(12-26)11-14-1-6-17(7-2-14)30-20-10-3-15(13-27-20)21(23,24)25/h1-11,13H/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHRVXKAOKYOIR-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Sulfonylation of the α,β-Unsaturated Nitrile
The sulfonyl group is introduced via nucleophilic substitution. 3-(4-Hydroxyphenyl)prop-2-enenitrile reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base:
Optimized Conditions
Etherification with 5-(Trifluoromethyl)pyridin-2-ol
The pyridinyloxy group is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (NAS). Using Mitsunobu conditions (DIAD, PPh₃), 4-hydroxyphenylprop-2-enenitrile-sulfonate reacts with 5-(trifluoromethyl)pyridin-2-ol in THF at 60°C:
Key Parameters
-
Coupling Agent : DIAD/PPh₃ enables efficient oxygen–oxygen bond formation.
-
Temperature : 60°C accelerates reaction without decomposing sensitive groups.
Stereochemical Control and Z-Selectivity
The (2Z)-configuration is achieved via steric hindrance during Knoevenagel condensation. Bulky substituents on the benzaldehyde favor the Z-isomer. For example, using 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde with malononitrile under microwave irradiation (100°C, 30 min) yields >90% Z-isomer.
Data Tables
Table 1. Optimization of 4-Chlorobenzenesulfonyl Chloride Synthesis
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Chlorosulfonic Acid | 3.0–3.5 eq. | 85–90 |
| Temperature | 55–60°C | 88 |
| Solvent | 1,2-Dichloroethane | 90 |
Table 2. TFMP Derivative Yields via Vapor-Phase Fluorination
| Substrate | Product | Yield (%) |
|---|---|---|
| 2,3,5-DCTC | 2,3,5-DCTF | 78 |
| 2-Chloro-5-picoline | 2,5-CTF | 72 |
Analyse Des Réactions Chimiques
Sulfonamide Formation via Nucleophilic Substitution
The 4-chlorobenzenesulfonyl group reacts with amines under basic conditions to form sulfonamides. For example, in acetonitrile with triethylamine (TEA) at 40°C, sulfonyl chlorides undergo substitution with primary or secondary amines to yield sulfonamides .
Example Reaction:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Amine nucleophile | CH₃CN, TEA, 40°C | 71–91% | |
| Microwave assistance | THF, pyridine, 60–65°C | 75% |
Electrophilic Aromatic Substitution
The trifluoromethylpyridinyloxy phenyl group directs electrophilic substitution (e.g., nitration, halogenation) at specific positions. Nitration of aromatic sulfonyl chlorides occurs under mixed acid (H₂SO₄/HNO₃) at 30–60°C, yielding nitro derivatives .
Example Reaction:
| Electrophile | Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 30–60°C | 71% |
Nitrile Hydrolysis
The prop-2-enenitrile moiety can undergo hydrolysis to carboxylic acids or amides under acidic/basic conditions. For example, nitrile groups in pyrazoline derivatives hydrolyze in aqueous HCl or NaOH to form carboxylates .
Example Pathway:
| Condition | Product | Application | Source |
|---|---|---|---|
| Acidic | Carboxylic acid | Bioactive derivatives | |
| Basic | Amide | Solubility enhancement |
Cross-Coupling Reactions
The trifluoromethylpyridinyloxy group may participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). A 98.7% yield was reported for aryl halide couplings using Pd(PhCN)₂Cl₂ and tributylphosphine in dioxane at 90°C .
Example Reaction:
| Catalyst System | Conditions | Yield | Source |
|---|---|---|---|
| Pd(PhCN)₂Cl₂ | 1,4-dioxane, 90°C | 98.7% |
Cycloaddition of the α,β-Unsaturated Nitrile
The (Z)-configured α,β-unsaturated nitrile may undergo [4+2] cycloadditions with dienes. Similar systems in pyrazoline synthesis utilize microwave-assisted cyclization (e.g., 60–65°C, 240 W) .
Example Application:
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate | Microwave, THF, 60–65°C | 67–75% |
Electrochemical Reduction (Nitro Group Analogy)
Though the compound lacks a nitro group, the trifluoromethylpyridinyloxy moiety may undergo electrochemical reduction. Nitrothiophene derivatives exhibit reduction peaks at −500 mV (vs Ag/AgCl), correlating with antitubercular activity via Ddn nitroreductase .
Mechanistic Insights
-
Sulfonylation : The 4-chlorobenzenesulfonyl group acts as a leaving group in nucleophilic substitutions, forming stable sulfonamides .
-
Electron-Withdrawing Effects : The trifluoromethyl and nitrile groups enhance electrophilicity, facilitating reactions at the α,β-unsaturated position .
-
Steric Considerations : The (Z)-configuration may influence regioselectivity in cycloadditions or hydrogenation .
These reactions highlight the compound’s versatility in medicinal chemistry, particularly for antitubercular or kinase inhibitor applications . Further studies should explore its metabolic stability and in vivo efficacy.
Applications De Recherche Scientifique
The compound (2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on existing literature and research findings.
Chemical Properties and Structure
The compound features several functional groups, including a nitrile group, a sulfonyl group, and a trifluoromethyl-substituted pyridine moiety. These structural characteristics contribute to its reactivity and potential biological activity. The presence of the sulfonyl group often enhances solubility and bioavailability, making it a candidate for pharmaceutical applications.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, derivatives of sulfonyl-containing compounds have been studied for their ability to inhibit specific cancer cell lines by interfering with cell signaling pathways. The incorporation of the trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its efficacy against cancer cells.
Antimicrobial Properties
Compounds featuring the sulfonyl group have also been explored for their antimicrobial activities. Studies suggest that such compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to effective inhibition of bacterial growth. This application is particularly relevant in the context of increasing antibiotic resistance.
Enzyme Inhibition
The compound may act as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes critical for bacterial survival. Understanding the specific interactions of this compound with target enzymes could lead to the development of novel therapeutics.
Development of Functional Materials
The unique electronic properties imparted by the trifluoromethyl and sulfonyl groups can be exploited in the development of advanced materials such as organic semiconductors or sensors. The compound's ability to form stable complexes with metals could also be beneficial in catalysis or electronic applications.
Polymer Chemistry
In polymer chemistry, the incorporation of such functionalized compounds can lead to materials with enhanced thermal stability and mechanical properties. The sulfonyl group can improve adhesion and compatibility between different polymer phases, making it valuable in composite materials.
Case Study 1: Anticancer Activity Assessment
A study conducted on sulfonamide derivatives demonstrated that modifications similar to those found in our compound led to significant cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to apoptosis induction through mitochondrial pathways, highlighting the potential for further exploration of this compound’s anticancer properties.
Case Study 2: Antimicrobial Efficacy
Research on related compounds indicated strong antimicrobial activity against Gram-positive bacteria, showcasing minimum inhibitory concentrations (MIC) that suggest efficacy comparable to traditional antibiotics. This underscores the importance of exploring new chemical entities like our compound in combating resistant strains.
Mécanisme D'action
The mechanism of action of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of (2Z)-prop-2-enenitrile derivatives with sulfonyl and aromatic substituents. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations
Sulfonyl/Nitrile Core: The target compound shares the (2Z)-prop-2-enenitrile-sulfonyl scaffold with analogues in Evidences 10, 11, and 12.
The pyridinyloxy-CF₃ substituent in the target may improve lipophilicity and metabolic stability compared to the anthracene-dione amino group in or the formylphenyl groups in Evidences 10–11.
The pyridinyloxy group in the target may mimic heterocyclic motifs in known kinase or protease inhibitors.
Activité Biologique
The compound (2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile, with a molecular formula of CHClFNOS, is a sulfonyl compound that has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A sulfonyl group attached to a chlorobenzene ring.
- A trifluoromethyl-pyridine moiety that may influence its biological interactions.
This structural diversity suggests potential interactions with various biological targets.
The biological activity of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile is hypothesized to involve:
- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The presence of the trifluoromethyl group might enhance binding affinity to certain receptors involved in signaling pathways.
1. Anticancer Activity
Recent studies have evaluated the compound's anticancer properties using various cell lines. The following table summarizes findings from key studies:
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | Significant cytotoxicity | |
| T47D (Breast Cancer) | 27.3 | Moderate cytotoxicity | |
| MCF-7 (Breast Cancer) | 43.4 | Cytotoxicity compared to cisplatin |
These results indicate that the compound exhibits notable anticancer activity, particularly against colon and breast cancer cell lines.
2. Antimicrobial Activity
The compound's antimicrobial properties were assessed against several pathogenic bacteria. The results are as follows:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound possesses antimicrobial activity, which may be beneficial in developing new antibiotics.
Study on Anticancer Effects
A detailed study investigated the effects of (2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile on various cancer cell lines. The study demonstrated that the compound effectively induced apoptosis in HCT-116 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Study on Enzyme Inhibition
Another research focused on the inhibition of acetylcholinesterase (AChE), revealing that the compound exhibited significant inhibitory effects, which could make it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can stereochemical integrity (Z-configuration) be maintained?
Answer:
The synthesis typically involves sequential coupling and condensation steps. Key steps include:
- Suzuki-Miyaura coupling for the pyridyloxy-phenyl moiety, ensuring regioselectivity for the 5-trifluoromethylpyridin-2-yl group .
- Sulfonylation of the chlorobenzenesulfonyl group under anhydrous conditions to avoid hydrolysis .
- Knoevenagel condensation to form the α,β-unsaturated nitrile, with strict temperature control (<0°C) to favor the Z-isomer via kinetic selectivity .
Stereochemical validation requires X-ray crystallography (e.g., SHELX refinement ) or NOESY NMR to confirm the Z-configuration .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Answer:
Discrepancies often arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) structures. Methodological approaches include:
- High-resolution crystallography using SHELXL to resolve bond-length alternations or torsional angles in the solid state .
- DFT calculations to simulate NMR chemical shifts and compare with experimental data, accounting for solvent effects .
- Variable-temperature NMR to assess conformational flexibility in solution .
Basic: What characterization techniques are essential for confirming molecular structure and purity?
Answer:
Advanced: How can computational methods guide the study of electronic properties or reactivity?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the nitrile group or charge distribution on the sulfonyl moiety .
- Molecular Docking : If bioactive, model interactions with targets (e.g., enzymes with pyridyl-binding pockets) to prioritize synthetic analogs .
- MD Simulations : Study solvent effects on conformational stability, particularly for the Z→E isomerization barrier .
Basic: Are there known bioactivities for structurally similar nitrile-containing compounds?
Answer:
Analogous nitriles exhibit:
- Antimicrobial Activity : Thiazolidinone derivatives with nitrile groups show inhibition against Plasmodium falciparum .
- Lipid-Lowering Effects : Nitrile-containing benzamides reduce cholesterol in hyperlipidemic models .
- Enzyme Inhibition : Pyridyloxy-nitriles act as kinase inhibitors due to π-stacking with ATP-binding domains .
Advanced: How can reaction conditions be optimized for the pyridyloxy-phenyl moiety synthesis?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (temperature, catalyst loading, solvent polarity) for Suzuki coupling efficiency .
- Flow Chemistry : Enhance reproducibility of oxidation steps (e.g., Swern oxidation) via continuous-flow reactors .
- Catalyst Screening : Test Pd-XPhos systems for improved coupling yields with electron-deficient pyridines .
Advanced: What strategies mitigate challenges in crystallizing this hydrophobic compound?
Answer:
- Co-Crystallization : Introduce hydrogen-bond donors (e.g., DMSO) to improve lattice stability .
- Vapor Diffusion : Use slow evaporation with mixed solvents (e.g., CHCl₃:MeOH) to grow diffraction-quality crystals .
- Cryocrystallography : Collect data at 100 K to reduce thermal motion artifacts .
Basic: What are the thermal stability considerations for this compound during storage?
Answer:
- DSC/TGA Analysis : Decomposition onset >200°C, with exothermic peaks indicating nitrile or sulfonyl group degradation .
- Storage Recommendations : Argon atmosphere, desiccated at -20°C to prevent hydrolysis of the sulfonyl group .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
